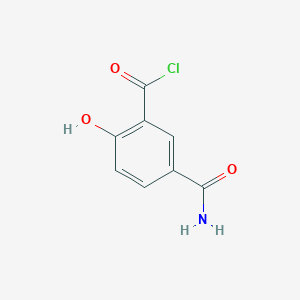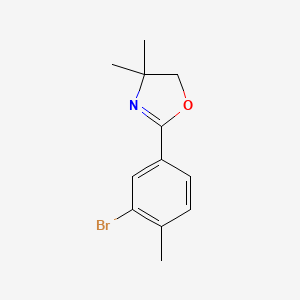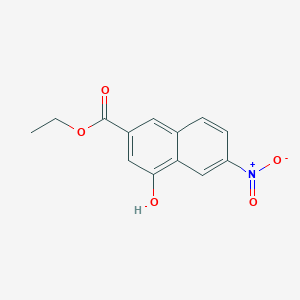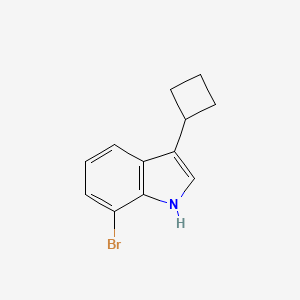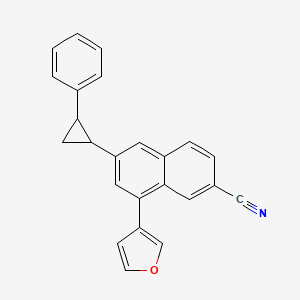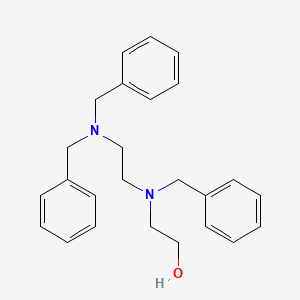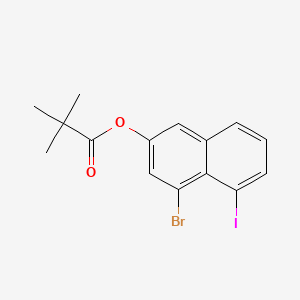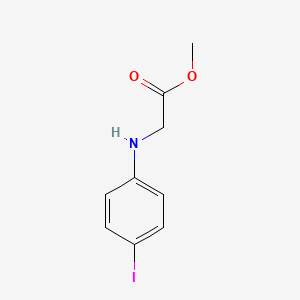
(4-Iodophenylamino)acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodophenylamino)acetic acid methyl ester is an organic compound that belongs to the class of esters. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an aminoacetic acid methyl ester group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodophenylamino)acetic acid methyl ester typically involves the esterification of (4-Iodophenylamino)acetic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
(4-Iodophenylamino)acetic acid+MethanolAcid Catalyst(4-Iodophenylamino)acetic acid methyl ester+Water
Commonly used acid catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Iodophenylamino)acetic acid methyl ester undergoes various chemical reactions, including:
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of the iodine atom.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used for substitution reactions.
Major Products Formed
Hydrolysis: (4-Iodophenylamino)acetic acid and methanol.
Reduction: (4-Phenylamino)acetic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Iodophenylamino)acetic acid methyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Iodophenylamino)acetic acid methyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The iodine atom can play a crucial role in these interactions by influencing the compound’s binding affinity and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
(4-Iodophenylacetic acid): Similar structure but lacks the amino and ester groups.
(4-Bromophenylamino)acetic acid methyl ester: Similar structure with bromine instead of iodine.
(4-Chlorophenylamino)acetic acid methyl ester: Similar structure with chlorine instead of iodine.
Uniqueness
(4-Iodophenylamino)acetic acid methyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different chemical behaviors and interactions .
Propiedades
Fórmula molecular |
C9H10INO2 |
|---|---|
Peso molecular |
291.09 g/mol |
Nombre IUPAC |
methyl 2-(4-iodoanilino)acetate |
InChI |
InChI=1S/C9H10INO2/c1-13-9(12)6-11-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 |
Clave InChI |
YPZFVBOTMJZVMD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


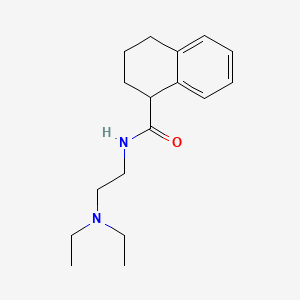
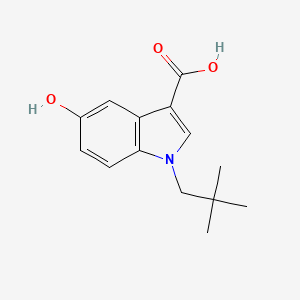
![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B13928195.png)
![3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile](/img/structure/B13928203.png)
![Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate](/img/structure/B13928204.png)
